molecular formula C13H16O2 B13008800 3-((2-Methylcyclobutyl)methoxy)benzaldehyde

3-((2-Methylcyclobutyl)methoxy)benzaldehyde

Cat. No.: B13008800
M. Wt: 204.26 g/mol
InChI Key: IKELRPQMBWGXQG-UHFFFAOYSA-N
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Description

3-((2-Methylcyclobutyl)methoxy)benzaldehyde is an organic compound with the molecular formula C13H16O2 and a molecular weight of 204.26 g/mol . It is characterized by the presence of a benzaldehyde group substituted with a 2-methylcyclobutylmethoxy group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of substituted benzaldehydes, including 3-((2-Methylcyclobutyl)methoxy)benzaldehyde, can be achieved through a two-step, one-pot reduction/cross-coupling procedure . This method involves the use of a stable aluminum hemiaminal as a tetrahedral intermediate, which protects the latent aldehyde, making it suitable for subsequent cross-coupling with organometallic reagents. The process is efficient and facilitates the synthesis of highly functionalized molecules.

Industrial Production Methods

Industrial production methods for this compound typically involve bulk manufacturing and custom synthesis . These methods ensure the compound is produced in sufficient quantities for various applications, maintaining high purity and quality standards.

Chemical Reactions Analysis

Types of Reactions

3-((2-Methylcyclobutyl)methoxy)benzaldehyde undergoes several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Grignard reagents, organolithium compounds.

Major Products

The major products formed from these reactions include:

    Oxidation: 3-((2-Methylcyclobutyl)methoxy)benzoic acid.

    Reduction: 3-((2-Methylcyclobutyl)methoxy)benzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

3-((2-Methylcyclobutyl)methoxy)benzaldehyde has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-((2-Methylcyclobutyl)methoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The methoxy group may also influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxybenzaldehyde: Similar structure but lacks the 2-methylcyclobutyl group.

    2-Methoxybenzaldehyde: Similar structure but with the methoxy group in a different position.

    4-Methoxybenzaldehyde: Similar structure but with the methoxy group in the para position.

Uniqueness

3-((2-Methylcyclobutyl)methoxy)benzaldehyde is unique due to the presence of the 2-methylcyclobutyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

3-[(2-methylcyclobutyl)methoxy]benzaldehyde

InChI

InChI=1S/C13H16O2/c1-10-5-6-12(10)9-15-13-4-2-3-11(7-13)8-14/h2-4,7-8,10,12H,5-6,9H2,1H3

InChI Key

IKELRPQMBWGXQG-UHFFFAOYSA-N

Canonical SMILES

CC1CCC1COC2=CC=CC(=C2)C=O

Origin of Product

United States

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